REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][c:10]([O:13][CH3:14])[n:11][cH:12]1.[C:22]([O:23][OH:24])(=[O:25])[CH3:26].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:15][O:16][B:17]([O:18][CH3:19])[O:20][CH3:21].[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[c:7]1([OH:16])[cH:8][cH:9][c:10]([O:13][CH3:14])[n:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cn1
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Type
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product
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Smiles
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COc1ccc(O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |